

Validating the Structure of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

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Compound of Interest

Compound Name: (3,5-Dimethylisoxazol-4-yl)methylamine

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This guide provides a comprehensive framework for the structural validation of **(3,5-Dimethylisoxazol-4-yl)methylamine**, a key building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related isoxazole derivatives. For comparative purposes, experimental data for the closely related analogue, 4-Amino-3,5-dimethylisoxazole, is provided. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to ensure the unambiguous identification of the target molecule.

Spectroscopic Analysis: A Comparative Overview

The primary methods for elucidating the structure of **(3,5-Dimethylisoxazol-4-yl)methylamine** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound and the experimental data for a structural isomer, 4-Amino-3,5-dimethylisoxazole.

Table 1: Predicted ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
(3,5-Dimethylisoxazol-4-yl)methylamine	~3.6-3.8	s	2H	-CH ₂ -NH ₂
~2.4	s	3H	5-CH ₃	
~2.2	s	3H	3-CH ₃	
~1.5 (broad s)	2H	-NH ₂		
4-Amino-3,5-dimethylisoxazole	~3.5 (broad s)	2H	-NH ₂	
~2.2	s	3H	5-CH ₃	
~1.9	s	3H	3-CH ₃	

Table 2: Predicted ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
(3,5-Dimethylisoxazol-4-yl)methylamine	~168	C5
~159	C3	
~110	C4	
~35	-CH ₂ -NH ₂	
~12	5-CH ₃	
~10	3-CH ₃	
4-Amino-3,5-dimethylisoxazole	~165	C5
~155	C3	
~105	C4	
~11	5-CH ₃	
~8	3-CH ₃	

Table 3: Predicted Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragmentation Peaks [m/z]
(3,5-Dimethylisoxazol-4-yl)methylamine	126.08	111 (M-CH ₃), 97 (M-C ₂ H ₄ N), 83, 68, 56
4-Amino-3,5-dimethylisoxazole	112.07	97 (M-CH ₃), 84, 69, 55

Experimental Protocols

The following protocols provide a general framework for the synthesis and structural characterization of **(3,5-Dimethylisoxazol-4-yl)methylamine**.

Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

This procedure is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

- 3,5-Dimethylisoxazole-4-carbonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry workup reagents (e.g., sodium sulfate)
- Standard laboratory glassware and safety equipment

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
- Dissolve 3,5-dimethylisoxazole-4-carbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
- Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
- Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(3,5-Dimethylisoxazol-4-yl)methylamine**.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

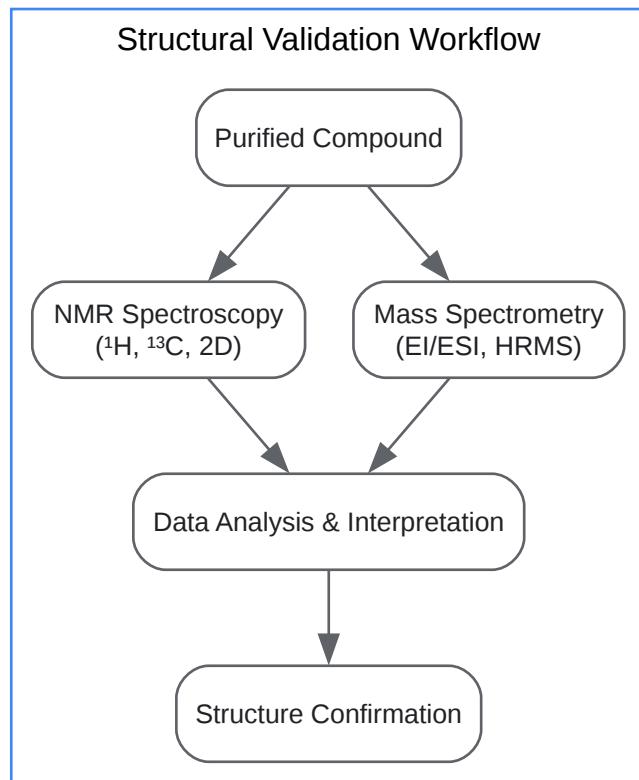
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Spectroscopy: Acquire a standard one-dimensional ^1H NMR spectrum to determine the chemical shifts, multiplicities, and integrations of the protons.
- ^{13}C NMR Spectroscopy: Acquire a proton-decoupled ^{13}C NMR spectrum to identify the number of unique carbon environments.
- 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations for unambiguous assignment.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

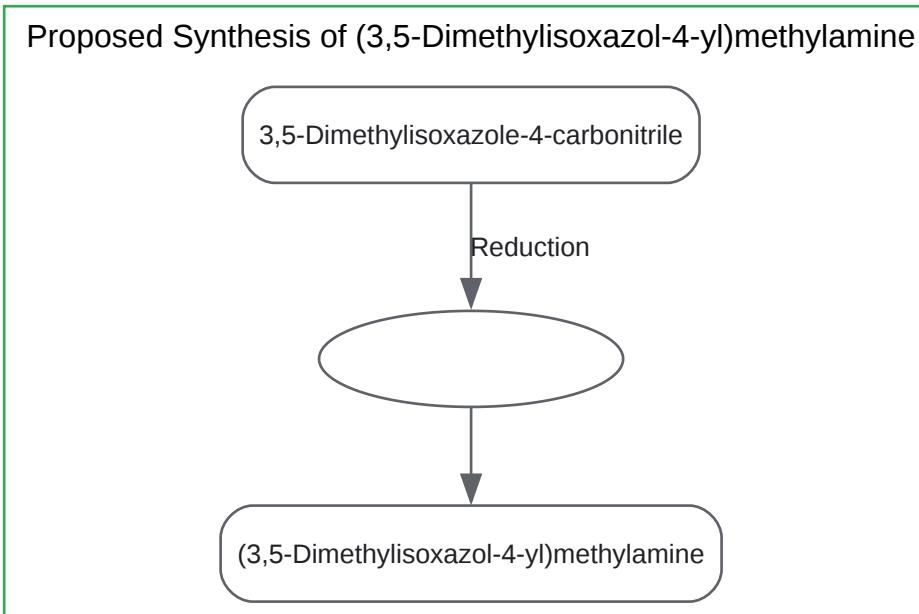
Visualizing the Validation Process

The following diagrams illustrate the general workflow for structural validation and the proposed synthetic pathway.



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Caption: General workflow for spectroscopic structure validation.



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Caption: Proposed synthetic route to the target compound.

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